molecular formula C18H18O2 B040650 (R)-Indenestrol A CAS No. 115217-03-3

(R)-Indenestrol A

Cat. No. B040650
CAS RN: 115217-03-3
M. Wt: 266.3 g/mol
InChI Key: BBOUFHMHCBZYJJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Indenestrol A is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in various fields, including cancer research, osteoporosis treatment, and hormone replacement therapy.

Scientific Research Applications

Synthesis and Chemical Properties

  • Rhodium(III)-Catalyzed Synthesis : (R)-Indenestrol A has been utilized in the synthesis of nitro-functionalized indenes through Rh(III)-catalyzed C-H activation of arylnitrones and annulation with nitroolefins. This synthesis showcases good functional group tolerance under ambient atmosphere (Bai et al., 2017).

Biological and Pharmacological Research

  • Cytotoxicity Studies : The cytotoxic activities of various indenestrol derivatives, including this compound, have been examined. These studies provide insights into the relationship between the structures of indenestrols and their biological activities, especially their effects on microtubule architecture in Chinese hamster V79 cells (Oda et al., 2000).

Environmental and Material Sciences

  • Adsorption Studies with Nanomaterials : The interaction of compounds like this compound with advanced materials such as graphene-based nanomaterials is of interest in areas like water purification and wastewater treatment. These studies involve the adsorption of various dyes and compounds on materials like reduced graphene oxide, indicating potential environmental applications (Arias et al., 2020).

Cellular Mechanisms

  • Inhibition of Macrophage Activation : this compound, an antioxidative metabolite, has been studied for its effects on macrophage activation, particularly in the context of interferon-gamma-induced nitric oxide production. This research contributes to understanding the molecular mechanisms underpinning the immunomodulatory and potential carcinogenic properties of certain metabolites (Oda et al., 2003).

properties

CAS RN

115217-03-3

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(3R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol

InChI

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m1/s1

InChI Key

BBOUFHMHCBZYJJ-LLVKDONJSA-N

Isomeric SMILES

CCC1=C([C@@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Canonical SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

synonyms

(3R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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